2,3-Dimethylpentanal

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73707. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

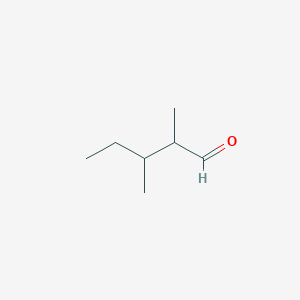

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHKXQAJUVXBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022213 | |

| Record name | 2,3-Dimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32749-94-3 | |

| Record name | 2,3-Dimethylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32749-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032749943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpentanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethylpentanal. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Summary of Physical Properties

This compound is an organic compound with the chemical formula C7H14O.[1][2][3][4] A summary of its key physical properties is provided in the table below.

| Physical Property | Value |

| Molecular Formula | C7H14O[1][2][3][4] |

| Molecular Weight | 114.19 g/mol [5][6][7] |

| Boiling Point | 134.5 °C at 760 mmHg[1] |

| Melting Point | Not available |

| Density | 0.803 g/mL[1] |

| Refractive Index | 1.401[1] |

| Solubility | Limited solubility in water; soluble in many organic solvents[5] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the characterization and application of chemical compounds. The following sections outline standard experimental methodologies applicable to this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For small quantities of this compound, a micro-boiling point method is suitable.[9]

Micro-Boiling Point Method:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a fusion tube.[10]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[10]

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[10]

-

Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube.[11] The heat is then removed.

-

Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.[11]

Density is the mass of a substance per unit volume.[12] It is a fundamental physical property that can be determined by measuring the mass and volume of a sample.[13]

Procedure:

-

Mass Measurement: A clean, dry volumetric flask or pycnometer is weighed on an analytical balance.[14]

-

Volume Measurement: A known volume of this compound is added to the flask.[13]

-

Final Mass Measurement: The flask containing the liquid is reweighed.[13]

-

Calculation: The mass of the this compound is calculated by subtracting the initial mass of the flask from the final mass. The density is then determined by dividing the mass by the volume.[15]

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property useful for identification and purity assessment.

Procedure using an Abbe Refractometer:

-

Calibration: The instrument is calibrated with a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read from the scale. The temperature should be recorded as refractive index is temperature-dependent.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]

Qualitative Procedure:

-

Solvent Addition: A small, measured amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol).

-

Mixing: The mixture is agitated to promote dissolution.

-

Observation: The solution is observed to determine if the this compound has dissolved completely (soluble), not at all (insoluble), or partially (partially soluble).[17]

Visualization of Property Relationships

The physical properties of a compound are interconnected and influenced by its molecular structure and external conditions. The following diagram illustrates these relationships for this compound.

Caption: Logical relationships between the molecular structure and physical properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Pentanal, 2,3-dimethyl- [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 32749-94-3 | Benchchem [benchchem.com]

- 6. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]

- 14. scribd.com [scribd.com]

- 15. homesciencetools.com [homesciencetools.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. education.com [education.com]

2,3-Dimethylpentanal CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-Dimethylpentanal, a chiral aldehyde with applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document outlines its chemical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical Identity and Properties

This compound is an organic compound characterized by a five-carbon chain with methyl groups at positions 2 and 3, and an aldehyde functional group.

The presence of two chiral centers at carbons 2 and 3 means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Density | 0.8225 g/cm³ (estimate) | |

| Boiling Point | 143.73 °C (estimate) | |

| Flash Point | 58.3 °C | |

| Vapor Pressure | 8.08 mmHg at 25°C | |

| Refractive Index | 1.4108 (estimate) | |

| XLogP3-AA | 2.1 | |

| Kovats Retention Index | 1258 (Standard polar column) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Information | Source(s) |

| ¹H NMR | Data available for structural elucidation and stereochemical analysis. | |

| ¹³C NMR | Data available for confirming atomic connectivity. | [1] |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available in the NIST database. | [2] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectra are available in the NIST database. | [2] |

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves a multi-step process starting from 3-methyl-2-pentanone. The overall yield for this process is reported to be in the range of 40-70%.[3]

Experimental Protocol: Synthesis via Darzens Condensation

This protocol is based on the method described in patent CN101525279A.[3]

Step 1: Darzens Condensation to form Epoxy Carboxylate

-

To a 1-liter flask equipped with a mechanical stirrer, thermometer, and a solid feed hopper, add 90g (0.9 mol) of 3-methyl-2-pentanone, 108.5g (1 mol) of methyl chloroacetate, and 100 mL of toluene.

-

Cool the reaction mixture to -20 °C.

-

Slowly add 64.8g (1.2 mol) of sodium methylate over approximately 3 hours, maintaining the reaction temperature at around -15 °C.

-

After the addition is complete, continue stirring at this temperature for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

Step 2: Saponification

-

Prepare a solution of 72g of sodium hydroxide in 400 mL of methanol.

-

Add the sodium hydroxide solution dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 4 hours to facilitate saponification.

Step 3: Acidification and Decarboxylation

-

Remove the methanol under reduced pressure (20 KPa).

-

Add 300 mL of cold water to the residue and stir for 5 minutes. Let the mixture stand for 30 minutes to allow for phase separation.

-

Separate the toluene layer. Acidify the aqueous layer to a pH of 1-2 using concentrated hydrochloric acid.

-

Extract the aqueous layer three times with 240 mL of methyl tertiary butyl ether (MTBE).

-

Combine the organic extracts and add 0.9g of copper powder.

-

Remove the solvent by distillation.

Step 4: Purification

-

Purify the crude product by vacuum distillation (5 KPa), collecting the fraction at 72-75 °C to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The aldehyde functional group in this compound dictates its chemical reactivity.

-

Oxidation: It can be oxidized to form 2,3-dimethylpentanoic acid using common oxidizing agents.

-

Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2,3-dimethylpentanol.

Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals. One notable application is in the synthesis of Mebutizide , a thiazide diuretic. The structural backbone of this compound is incorporated into the final drug molecule, highlighting its importance in accessing complex chemical architectures for drug discovery and development.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It may also cause an allergic skin reaction.

GHS Hazard Information

-

H226: Flammable liquid and vapor.

-

H317: May cause an allergic skin reaction.

Standard laboratory safety precautions should be followed when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding sources of ignition.

References

Synthesis of 2,3-Dimethylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient two-step method for the synthesis of 2,3-dimethylpentanal from simple, readily available precursors. The described methodology is well-suited for laboratory-scale preparation and offers good control over the final product. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, commencing with the formation of the precursor alcohol, 2,3-dimethylpentan-1-ol, via a Grignard reaction. This is followed by the selective oxidation of the primary alcohol to the desired aldehyde using a Swern oxidation. This route is advantageous due to the high yields and the mild reaction conditions of the Swern oxidation, which minimizes the risk of over-oxidation to the corresponding carboxylic acid.

The overall synthetic pathway is as follows:

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpentanal, a chiral aldehyde with significant applications in the fragrance and pharmaceutical industries, possesses a molecular structure characterized by two stereogenic centers. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their stereochemical relationships, and presents a summary of their physical and spectroscopic properties. Furthermore, it outlines established and theoretical experimental protocols for the stereoselective synthesis and chromatographic separation of these isomers, offering valuable insights for researchers engaged in asymmetric synthesis and the development of chiral compounds.

Introduction to the Chirality of this compound

This compound is a seven-carbon branched-chain aldehyde. The presence of two chiral centers at the C2 and C3 positions of the pentanal backbone gives rise to stereoisomerism. The four possible stereoisomers are:

-

(2R,3R)-2,3-Dimethylpentanal

-

(2S,3S)-2,3-Dimethylpentanal

-

(2R,3S)-2,3-Dimethylpentanal

-

(2S,3R)-2,3-Dimethylpentanal

These stereoisomers exist as two pairs of enantiomers:

-

Enantiomeric Pair 1: (2R,3R) and (2S,3S)

-

Enantiomeric Pair 2: (2R,3S) and (2S,3R)

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. For instance, (2R,3R)-2,3-dimethylpentanal and (2R,3S)-2,3-dimethylpentanal are diastereomers. The distinct three-dimensional arrangement of the methyl and ethyl groups around the chiral centers results in unique chemical and physical properties for each stereoisomer, which is of particular importance in drug development where the physiological activity of enantiomers can differ significantly.

Physicochemical and Spectroscopic Data of this compound Stereoisomers

While specific quantitative data for each individual stereoisomer is not extensively available in the public domain, the following table summarizes the known properties of this compound, which are generally representative of a mixture of stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| CAS Number (unspecified stereochemistry) | 32749-94-3 | [1][3] |

| CAS Number for (2R,3R)-2,3-dimethylpentanal | 86290-35-9 | [2] |

| Boiling Point | Not available for individual stereoisomers | |

| Density | Not available for individual stereoisomers | |

| Specific Rotation | Not available for individual stereoisomers | |

| 1H NMR (mixture of diastereomers) | See discussion below | [4] |

| 13C NMR ((2R,3R) isomer) | Data available in PubChem | [2] |

¹H NMR Spectroscopic Data for a Mixture of Diastereomers:

The ¹H NMR spectrum of a mixture of this compound diastereomers shows distinct signals for each isomer.[4] Key diagnostic signals include the aldehyde protons, which appear as doublets at approximately 9.69 ppm and 9.66 ppm, corresponding to the two different diastereomers.[4] The differing chemical environments of the protons in each diastereomer lead to this separation of signals.[4]

Experimental Protocols

General Synthesis of this compound (Racemic Mixture)

A common method for the synthesis of this compound involves the Darzens condensation.

Reaction Scheme:

Experimental Workflow:

Figure 1: General workflow for the synthesis of racemic this compound.

Protocol:

-

Condensation: To a cooled solution (-10 °C) of 3-methyl-2-pentanone and an α-haloacetate (e.g., methyl chloroacetate) in a suitable solvent, a strong base such as sodium methoxide is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for several hours to facilitate the Darzens condensation, forming an epoxycarboxylate intermediate.

-

Saponification, Acidification, and Decarboxylation: The epoxycarboxylate is then saponified using a solution of sodium hydroxide in methanol. Subsequent acidification and heating of the reaction mixture leads to decarboxylation, yielding the final product, this compound.

-

Purification: The crude product is then purified using standard techniques such as distillation.

Stereoselective Synthesis (Theoretical Approach)

The stereoselective synthesis of a specific stereoisomer of this compound can be envisioned using a chiral auxiliary-based approach.

Logical Relationship for Stereoselective Synthesis:

Figure 2: Logical flow for a chiral auxiliary-based synthesis of this compound.

Conceptual Protocol:

-

Formation of Chiral Enolate: A chiral auxiliary, such as an Evans oxazolidinone, is first acylated with pentanoyl chloride. Treatment of the resulting imide with a suitable base (e.g., lithium diisopropylamide) generates a chiral enolate.

-

Diastereoselective Aldol Reaction: The chiral enolate is then reacted with propanal at low temperature. The steric hindrance provided by the chiral auxiliary directs the attack of the enolate on a specific face of the aldehyde, leading to the formation of a diastereomerically enriched aldol adduct.

-

Modification and Auxiliary Removal: The hydroxyl group of the aldol adduct is then protected, and the chiral auxiliary is cleaved. The resulting intermediate is subsequently modified to introduce the second methyl group and oxidize the primary alcohol to the aldehyde, yielding the desired stereoisomer of this compound.

Chiral Separation of Stereoisomers

The separation of the stereoisomers of this compound can be achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow for Chiral HPLC Separation:

Figure 3: Workflow for the chiral HPLC separation of this compound stereoisomers.

General HPLC Protocol:

-

Column Selection: A chiral stationary phase (CSP) is crucial for the separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving a wide range of chiral compounds.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this separation.

-

Method Development: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the stereoisomers.

Conclusion

The presence of two chiral centers in this compound results in a fascinating stereochemical landscape with four distinct stereoisomers. While the synthesis of the racemic mixture is straightforward, the preparation of individual stereoisomers requires sophisticated asymmetric synthesis strategies or efficient chiral separation techniques. This guide provides a foundational understanding of the chirality of this compound and outlines the key experimental approaches for its synthesis and separation. Further research to determine the specific physicochemical properties of each stereoisomer will be invaluable for their application in various fields, particularly in the development of new pharmaceuticals and fragrance compounds.

References

The Elusive Aroma: A Technical Guide to 2,3-Dimethylpentanal in Food

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of the branched-chain aldehyde, 2,3-Dimethylpentanal, in food products. This document details its known food sources, likely formation pathways, and the analytical methodologies used for its identification.

Introduction

This compound is a volatile organic compound that belongs to the class of branched-chain aldehydes. These molecules are known to contribute to the complex aroma profiles of various foods. While not as extensively studied as other flavor compounds, understanding the natural occurrence and formation of this compound is crucial for food scientists aiming to tailor sensory characteristics and for researchers investigating the metabolic pathways of food components.

Natural Occurrence in Food

The documented natural presence of this compound in the food supply is limited, with primary evidence pointing to its existence in legumes. Research has identified this compound in soybeans (Glycine max) and mung beans (Vigna radiata).

Quantitative Data

A pivotal study on the aroma compounds of soybeans and mung beans identified the presence of this compound[1]. However, as this compound was not a major volatile constituent, the specific quantitative data is not available in the abstract and the full text of the original study could not be accessed for this review. Therefore, while its presence is confirmed, the exact concentrations in these food items remain to be documented in publicly accessible literature.

| Food Item | Presence of this compound | Concentration (ppm) | Reference |

| Soybeans (Glycine max) | Identified | Not Reported in Abstract | Lee & Shibamoto, 2000 |

| Mung Beans (Vigna radiata) | Identified | Not Reported in Abstract | Lee & Shibamoto, 2000 |

Probable Formation Pathway: The Strecker Degradation of Isoleucine

The most probable route for the formation of this compound in food is through the Strecker degradation of the amino acid L-isoleucine. This non-enzymatic reaction occurs between an amino acid and a dicarbonyl compound, which is typically formed during the Maillard reaction when foods are heated. The process involves the deamination and decarboxylation of the amino acid, resulting in the formation of an aldehyde with one less carbon atom.

The key steps in the Strecker degradation of L-isoleucine to form this compound are:

-

Transamination: The amino group of L-isoleucine is transferred to a dicarbonyl compound.

-

Decarboxylation: The resulting intermediate undergoes decarboxylation.

-

Hydrolysis: The final step is the hydrolysis of the imine to yield this compound.

// Nodes Isoleucine [label="L-Isoleucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="Dicarbonyl\n(from Maillard Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Schiff Base\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Decarboxylated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Aminoketone + CO₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isoleucine -> Intermediate1 [label="+ Dicarbonyl", color="#34A853"]; Dicarbonyl -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="- CO₂", color="#EA4335"]; Intermediate2 -> Aldehyde [label="+ H₂O (Hydrolysis)", color="#FBBC05"]; Intermediate2 -> Byproducts [style=dashed, color="#5F6368"];

} .dot Figure 1: Probable formation of this compound via Strecker degradation.

Experimental Protocols

The identification and quantification of volatile compounds like this compound in food matrices typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. While the specific protocol from the primary study identifying this compound is unavailable, a general and widely accepted methodology is outlined below.

Representative Experimental Workflow for Volatile Compound Analysis in Legumes

// Nodes SamplePrep [label="Sample Preparation\n(e.g., Grinding of Legumes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Volatile Extraction\n(e.g., Headspace Solid-Phase\nMicroextraction - HS-SPME)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_MS [label="Gas Chromatography-Mass\nSpectrometry (GC-MS) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Mass Spectrometry Detection\n(Ionization and Mass Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Peak Identification and Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Extraction [color="#34A853"]; Extraction -> GC_MS [color="#34A853"]; GC_MS -> Separation [label="Injection", color="#EA4335"]; Separation -> Detection [label="Elution", color="#EA4335"]; Detection -> DataAnalysis [label="Data Acquisition", color="#FBBC05"]; } .dot Figure 2: A typical workflow for the analysis of volatile compounds in food.

1. Sample Preparation:

-

Legume seeds (e.g., soybeans, mung beans) are finely ground to increase the surface area for efficient extraction of volatile compounds.

2. Extraction of Volatile Compounds:

-

Headspace Solid-Phase Microextraction (HS-SPME): A common technique for extracting volatile and semi-volatile compounds from solid samples.

-

A known quantity of the ground sample is placed in a sealed vial.

-

The vial is gently heated to encourage the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase is exposed to the headspace for a defined period to adsorb the volatile analytes.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

-

Gas Chromatography:

-

Column: A capillary column (e.g., DB-Wax or equivalent polar column) is used for the separation of the volatile compounds.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C).

-

-

Mass Spectrometry:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at different m/z values.

-

4. Data Analysis:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).

-

Quantification: The concentration of the compound can be determined by creating a calibration curve with known concentrations of a pure standard and comparing the peak area of the analyte in the sample to this curve. An internal standard is often used to improve accuracy and precision.

Conclusion

The natural occurrence of this compound in food appears to be sparsely documented, with confirmed identification in soybeans and mung beans. The likely formation pathway is the Strecker degradation of L-isoleucine, particularly in thermally processed foods. Further research is warranted to quantify the concentration of this aldehyde in a wider variety of food products and to fully elucidate the conditions that favor its formation. The standardized analytical workflows centered around GC-MS provide a robust framework for such future investigations. This knowledge will be invaluable for a deeper understanding of food flavor chemistry and for the development of novel food products with tailored sensory profiles.

References

The Enigmatic Aroma of 2,3-Dimethylpentanal: A Technical Guide for Flavor and Fragrance Professionals

An exploration into the chemical properties, synthesis, sensory profile, and biological interactions of 2,3-Dimethylpentanal, a branched aldehyde with significant potential in the flavor and fragrance industry.

Introduction

This compound is a branched-chain aldehyde that contributes to the complex flavor and aroma profiles of various food products and fragrances.[1][2] Its distinct organoleptic properties, though not yet fully characterized in publicly available literature, position it as a molecule of interest for researchers and product developers in the fields of flavor and fragrance chemistry, as well as drug development professionals exploring chemosensory pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, known occurrences, synthesis methodologies, and the broader context of its interaction with olfactory receptors and metabolic pathways. While specific quantitative sensory data for this compound remains elusive in readily accessible scientific literature, this guide consolidates available information and outlines established protocols for its further investigation.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₄O.[3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [3][4][5] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 32749-94-3 | [5][6][7][8][9][10][11][12][13] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Dimethylvaleraldehyde, 3-ethyl-2-methyl-butanal | [5][6][7][8][9][10][11][12][13] |

| Boiling Point | 141-142 °C | [9] |

| Kovats Retention Index | 1258 (Standard polar column) | [3] |

Table 1: Chemical and Physical Properties of this compound

Role in Flavor and Fragrance

Branched-chain aldehydes, as a class, are recognized for their significant contribution to the aroma of a wide variety of food products, particularly those that undergo fermentation or heat treatment.[14] While specific quantitative data on the concentration and flavor contribution of this compound is not extensively documented, it has been identified as a volatile flavor compound in fermented sausages and pressed salted duck.[14] This suggests a potential role in creating savory, meaty, and complex aroma profiles. Further research, particularly using techniques like Gas Chromatography-Olfactometry (GC-O), is necessary to elucidate its precise contribution to the flavor of these and other products.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent literature, providing a foundational protocol for its laboratory-scale production.[15] This synthesis involves the reaction of 3-methyl-2-pentanone with an α-haloacetate.[15]

Caption: A generalized workflow for the comprehensive sensory evaluation of this compound.

4.2.1 Panel Selection and Training

A panel of 8-12 trained assessors should be selected based on their sensory acuity, ability to describe aromas, and consistency. [16][17]Panelists should be trained on the recognition and intensity scaling of relevant aroma standards, including other branched-chain aldehydes and compounds typically found in savory products.

4.2.2 Odor and Flavor Threshold Determination

The detection and recognition thresholds of this compound in both water and a neutral oil (e.g., mineral oil or deodorized vegetable oil) should be determined using a standardized forced-choice ascending concentration series method, such as ASTM E679. [16][18] 4.2.3 Descriptive Sensory Profiling

A quantitative descriptive analysis (QDA) or similar sensory profiling method should be employed to develop a detailed aroma and flavor profile of this compound. [13][19][20][21][22]Panelists would collaboratively develop a lexicon of descriptive terms and then rate the intensity of each attribute for a given concentration of the compound.

Biological Interactions and Signaling Pathways

Olfactory Receptors for Branched Aldehydes

The perception of odors is initiated by the interaction of volatile compounds with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. [23]While a specific olfactory receptor for this compound has not yet been identified, research on other aldehydes provides insights into the potential mechanisms of its detection. The process of identifying the specific ligand for an orphan OR is known as deorphanization. [18][24][25][26][27] Studies on the rat OR-I7 have shown its sensitivity to a range of aliphatic aldehydes, including branched-chain structures. [25]This suggests that receptors with a certain degree of structural flexibility in their binding pockets are likely involved in the perception of compounds like this compound.

References

- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.4. Gas Chromatography Olfactometry (GCO) Method [bio-protocol.org]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. aidic.it [aidic.it]

- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 6. Pentanal, 2,3-dimethyl- [webbook.nist.gov]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pentanal, 2,3-dimethyl- [webbook.nist.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. thearcalliance.org [thearcalliance.org]

- 14. This compound|lookchem [lookchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. img.antpedia.com [img.antpedia.com]

- 17. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. store.astm.org [store.astm.org]

- 19. Sensory Profile 2 | Pearson Assessments US [pearsonassessments.com]

- 20. sensationalkids.ie [sensationalkids.ie]

- 21. Sensory Profile | RehabMeasures Database [sralab.org]

- 22. ilota.org [ilota.org]

- 23. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 24. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of aldehyde dehydrogenase-2 genetic polymorphisms on metabolism of structurally different aldehydes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. SOP 15 [engineering.purdue.edu]

2,3-Dimethylpentanal: A Key Intermediate in Organic Synthesis for Pharmaceutical and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpentanal, a branched-chain aldehyde, serves as a versatile intermediate in organic synthesis. Its unique structural features and reactivity make it a valuable building block for the construction of complex molecular architectures, particularly in the development of pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical transformations, and its application in drug discovery, with a focus on its role as a precursor to the thiazide diuretic, Mebutizide. This document aims to be a valuable resource for scientists and researchers engaged in synthetic organic chemistry and medicinal chemistry.

Compound Profile

This compound is an organic compound with the chemical formula C₇H₁₄O.[1] Its structure features a five-carbon pentanal backbone with two methyl groups at the C2 and C3 positions. The presence of two chiral centers at these positions means that this compound can exist as four stereoisomers. The aldehyde functional group is the primary site of its chemical reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 32749-94-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethylvaleraldehyde, 2,3-Dimethylpentaldehyde | [1] |

| InChI | InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3 | [1] |

| InChIKey | BOHKXQAJUVXBDQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(C)C(C)C=O | [1] |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ ~9.6 ppm (d, -CHO), ~2.3 ppm (m, -CH(C=O)-), ~1.9 ppm (m, -CH(CH₃)CH₂-), ~0.9-1.1 ppm (m, -CH₃) | |

| IR | Characteristic C=O stretch for an aldehyde (~1720-1740 cm⁻¹) | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 114 | [2] |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

A common method for the synthesis of this compound involves the Darzens condensation of 3-methyl-2-pentanone with an α-haloacetate, followed by saponification and decarboxylation. A patented procedure reports molar yields in the range of 40-70%.[3]

Synthesis Workflow

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on the disclosed patent.[3]

Materials:

-

3-Methyl-2-pentanone

-

Methyl chloroacetate

-

Sodium methoxide

-

Toluene

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a stirred solution of 3-methyl-2-pentanone (0.9 mol) and methyl chloroacetate (1.0 mol) in toluene (100 mL) at -20°C, slowly add sodium methoxide (1.2 mol) over 3 hours, maintaining the temperature below -15°C.

-

After the addition is complete, continue stirring at this temperature for 2 hours, then allow the reaction to warm to room temperature and stir for an additional hour.

-

Add a solution of sodium hydroxide (72g) in methanol (400 mL) and stir at room temperature for 4 hours.

-

Proposed Workup and Purification:

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Quantitative Data from Synthesis:

| Parameter | Value | Source(s) |

|---|

| Molar Yield | 40-70% |[3] |

Table 3: Reported Yield for the Synthesis of this compound

Key Reactions of this compound

The aldehyde functionality of this compound allows for a variety of important chemical transformations.

Oxidation to 2,3-Dimethylpentanoic Acid

Figure 2: Oxidation of this compound.

Experimental Protocol (Typical Procedure):

-

Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the manganese dioxide byproduct and acidify the filtrate with a mineral acid (e.g., HCl).

-

Extract the product, 2,3-dimethylpentanoic acid, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Reduction to 2,3-Dimethylpentanol

Figure 3: Reduction of this compound.

Experimental Protocol (Typical Procedure):

-

Dissolve this compound in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product, 2,3-dimethylpentanol, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Application in Drug Development: Synthesis of Mebutizide

Proposed Synthetic Pathway to Mebutizide

The synthesis would likely involve the condensation of this compound with a sulfonamide-containing aniline derivative, followed by cyclization to form the thiazide ring.

Figure 4: Proposed Synthesis of Mebutizide.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules, including the diuretic drug Mebutizide. The synthetic methods and key reactions outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into stereoselective syntheses and applications of this compound could unveil new opportunities in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2,3-Dimethylpentanal: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, holds significance in various chemical and biological domains. This comprehensive technical guide delves into the historical discovery and evolution of its synthesis, presenting detailed experimental protocols for key methodologies. The document further explores its applications in the fragrance industry and its role as a crucial intermediate in the synthesis of the diuretic drug Mebutizide. Toxicological data and an overview of the metabolic pathways of related branched-chain aldehydes are also discussed, providing a multifaceted understanding of this versatile molecule.

Introduction

This compound (C₇H₁₄O) is a colorless liquid characterized by its branched structure, which imparts distinct chemical and physical properties. Its chirality, arising from two stereocenters at the C2 and C3 positions, results in four possible stereoisomers, influencing its biological activity and sensory properties. This guide provides an in-depth exploration of its discovery, synthesis, and diverse applications, with a focus on detailed experimental procedures and quantitative data.

Discovery and History of Synthesis

The precise historical moment of the initial discovery and synthesis of this compound is not extensively documented in readily available literature. However, the development of synthetic routes for branched-chain aldehydes can be traced through various patents, reflecting an evolving understanding of organic synthesis.

Early Synthetic Approaches

Early methods for the synthesis of related aldehydes often involved multi-step processes with modest yields. A notable early approach is described in a British patent (GB974818), which utilized methoxy acetone as a starting material. The synthesis proceeded through a Grignard reaction with 2-n-butylmagnesium bromide, followed by treatment with a strongly acidic ion-exchange resin to yield the final aldehyde. However, this method was reported to have a low recovery rate and produce numerous impurities, making separation challenging[1].

Another historical method, outlined in a U.S. patent (US3359324), employed crotonic aldehyde or crotyl alcohol as starting materials. This process involved a series of reactions including acetal formation, catalytic pyrolysis, rearrangement, and selective hydrogenation to obtain this compound. This multi-step approach was also characterized by low overall yields[1]. A French patent (Fr1377141) described a synthesis starting from 3-methyl-2-pentanone and chloromethyl methyl ether via a Grignard reaction, followed by an acid-catalyzed rearrangement. This route was also plagued by low yields and significant polymerization byproducts[1].

Modern Synthetic Method: Darzens Condensation

A more efficient and industrially viable synthesis of this compound is detailed in Chinese patent CN101525279A, which employs a Darzens condensation reaction. This method offers a significant improvement in yield and operational simplicity.

Reaction Scheme: The synthesis involves the condensation of 3-methyl-2-pentanone with an α-haloacetate ester in the presence of a strong base to form an epoxy carboxylate (glycidic ester). This intermediate is then saponified and subsequently acidified to induce decarboxylation, yielding this compound[1].

Experimental Protocol (based on CN101525279A): [1]

-

Step 1: Condensation

-

To a 1-liter flask equipped with a mechanical stirrer, thermometer, and solid feed hopper, add 100g (1 mol) of 3-methyl-2-pentanone and 108.5g (1 mol) of methyl chloroacetate.

-

Cool the reaction mixture to -10 °C.

-

Slowly add 64.8g (1.2 mol) of sodium methylate over approximately 3 hours, maintaining the reaction temperature at around -7 °C.

-

After the addition is complete, continue stirring at this temperature for 2 hours.

-

Allow the reaction to stir for an additional hour at room temperature.

-

-

Step 2: Saponification and Decarboxylation

-

To the reaction mixture, add a solution of 80g of sodium hydroxide in 400mL of methanol.

-

Stir the mixture at room temperature for 4 hours.

-

(Note: The patent describes subsequent acidification and workup to isolate the final product, though specific details of this stage are not fully elaborated in the provided text).

-

This method is reported to achieve a molar yield of 40-70% and is lauded for its simple equipment requirements, convenient operation, good selectivity, and reduced byproducts and pollution, making it suitable for industrial production[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 32749-94-3 | [2] |

| Boiling Point | 142-144 °C | |

| Density | 0.821 g/mL at 25 °C | |

| Refractive Index | n20/D 1.416 | |

| Flash Point | 99 °F (37 °C) | |

| Appearance | Colorless liquid | |

| Solubility | Insoluble in water, soluble in organic solvents |

Applications

This compound finds applications in several industrial sectors, primarily owing to its characteristic odor profile and its utility as a chemical intermediate.

Fragrance and Flavor Industry

Branched-chain aldehydes, including this compound, are known for their potent and often pleasant aromas. While specific details on the olfactory properties of this compound are not extensively documented in the searched literature, related branched-chain aldehydes are described as having malty, chocolate-like, and green aroma profiles. These compounds are utilized in the formulation of perfumes and as flavor components in various food products. The odor of 2,2-dimethyl-3-(3-methylphenyl) propanal, a structurally related aldehyde, is described as green, reminiscent of leaves, with flowery-aldehydic aspects[3].

Pharmaceutical Intermediate: Synthesis of Mebutizide

A significant application of this compound is its role as a key intermediate in the synthesis of Mebutizide, a thiazide diuretic. While the precise, detailed reaction scheme and experimental protocol for this specific transformation were not found in the searched literature, the general synthesis of thiazide diuretics often involves the condensation of a sulfonamide with an aldehyde or its derivative.

A plausible synthetic pathway is illustrated in the diagram below.

Figure 1. Plausible synthetic pathway for Mebutizide from this compound.

Biological Activity and Metabolism

Detailed biochemical studies and specific signaling pathways for this compound are not well-documented. However, the metabolism of branched-chain aldehydes, in general, has been studied, particularly in the context of flavor development in food and microbial metabolic pathways.

Branched-chain aldehydes are typically formed from the degradation of branched-chain amino acids such as leucine, isoleucine, and valine. The metabolic fate of these aldehydes can involve oxidation to the corresponding carboxylic acids or reduction to alcohols. These transformations are often enzyme-mediated.

The diagram below illustrates a generalized metabolic pathway for branched-chain amino acids that can lead to the formation of branched-chain aldehydes.

Figure 2. Generalized metabolic pathway of branched-chain amino acids.

Toxicology and Safety

This compound is classified as a flammable liquid and vapor. It may also cause an allergic skin reaction. The following table summarizes the GHS hazard classifications.

| Hazard Class | Category |

| Flammable liquids | 3 |

| Skin sensitization | 1B |

Precautionary Statements: Users should handle this compound in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment to avoid skin contact.

Conclusion

This compound is a branched-chain aldehyde with a history of synthesis that has evolved from low-yield, multi-step processes to more efficient, modern methods like the Darzens condensation. Its applications in the fragrance industry and as a vital precursor to the diuretic Mebutizide underscore its commercial importance. While specific biochemical pathways involving this compound remain an area for further research, the general understanding of branched-chain aldehyde metabolism provides a framework for its potential biological interactions. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in research and drug development.

References

Methodological & Application

Enantioselective Synthesis of (2R,3R)-2,3-Dimethylpentanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the enantioselective synthesis of (2R,3R)-2,3-dimethylpentanal, a chiral aldehyde with applications in fine chemical and pharmaceutical synthesis. The control of stereochemistry at the C2 and C3 positions is a significant challenge, and this protocol outlines a robust method utilizing a chiral auxiliary-based approach to achieve high diastereoselectivity and enantiomeric purity.

Introduction

(2R,3R)-2,3-Dimethylpentanal is a valuable chiral building block. The presence of two contiguous stereocenters, and the need to control the anti (or R,R) configuration, necessitates a highly selective synthetic strategy. Among the various methods for asymmetric synthesis, the use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable and well-established approach for the stereocontrolled alkylation of carbonyl compounds. This methodology allows for the sequential introduction of substituents with a high degree of facial selectivity, ultimately leading to the desired stereoisomer.

Synthetic Strategy Overview

The presented strategy involves the diastereoselective alkylation of a chiral N-acyloxazolidinone, derived from a commercially available amino alcohol. This approach establishes the two adjacent stereocenters in a controlled manner. The final aldehyde is then obtained after reductive cleavage of the chiral auxiliary.

Caption: Synthetic workflow for (2R,3R)-2,3-dimethylpentanal.

Data Presentation

The following table summarizes typical results obtained for the key stereoselective alkylation step in the synthesis of analogous anti-2,3-dimethyl carbonyl compounds using an Evans-type chiral auxiliary. This data is representative of the high diastereoselectivity achievable with this method.

| Entry | Electrophile | Base | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Methyl Iodide | LDA | >95:5 | 85-95 |

| 2 | Ethyl Iodide | NaHMDS | >95:5 | 80-90 |

| 3 | Benzyl Bromide | LDA | >98:2 | 88-96 |

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (nitrogen or argon) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received unless otherwise specified. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl immediately prior to use. Diisopropylamine should be distilled from calcium hydride.

Protocol 1: Synthesis of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one

-

To a stirred solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Diastereoselective Methylation

-

To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) from Protocol 1 in anhydrous THF at -78 °C.

-

Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to -20 °C over 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash column chromatography.

Protocol 3: Reductive Cleavage to (2R,3R)-2,3-Dimethylpentanal

-

To a stirred solution of the methylated product from Protocol 2 (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 eq, 1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solution at low temperature and reduced pressure to avoid volatilization of the aldehyde product.

-

The crude aldehyde can be purified by careful flash chromatography on silica gel. The recovered chiral auxiliary can be purified by recrystallization.

Caption: Experimental workflow for the synthesis.

Conclusion

The described protocol, utilizing an Evans chiral auxiliary, provides a reliable and highly stereoselective method for the synthesis of (2R,3R)-2,3-dimethylpentanal. The high diastereoselectivity of the key alkylation step, coupled with the efficient reductive cleavage of the auxiliary, makes this a valuable procedure for obtaining this chiral aldehyde in high enantiomeric purity. The recovered chiral auxiliary can be recycled, adding to the efficiency of the overall process. This methodology is well-suited for researchers in academic and industrial settings requiring access to stereochemically defined building blocks.

Application Note: Quantitative Analysis of 2,3-Dimethylpentanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive methodology for the quantitative analysis of 2,3-Dimethylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals, providing a robust framework for the sensitive and specific detection of this branched aldehyde. This document outlines a complete workflow, from sample preparation using a static headspace technique to data acquisition and interpretation. All experimental parameters are clearly defined, and expected quantitative performance metrics are summarized.

Introduction

This compound is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological systems. Accurate and reliable quantification of such volatile organic compounds is crucial for quality control and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal analytical technique for this purpose. This application note presents a validated headspace GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation: Static Headspace Extraction

A static headspace method is employed for the extraction of this compound from a sample matrix, minimizing sample handling and potential for contamination.

Materials:

-

20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

-

Crimper and decrimper

-

Gas-tight syringe

-

This compound standard

-

Solvent for standard preparation (e.g., methanol)

-

Sample matrix (e.g., water, buffer, or other relevant liquid)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix in 20 mL headspace vials.

-

Sample Transfer: Place a defined volume or weight of the sample into a 20 mL headspace vial.

-

Sealing: Immediately seal the vial using a magnetic crimp cap.

-

Incubation: Place the vial in the headspace autosampler's incubator. The vial is heated to allow the volatile this compound to partition into the gas phase above the sample.[1]

-

Injection: A heated, gas-tight syringe automatically draws a specific volume of the headspace gas and injects it into the GC inlet.[1]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following parameters are recommended for optimal separation and detection of this compound.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (Single Quadrupole or equivalent)

-

Headspace Autosampler

GC Conditions:

| Parameter | Value |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |

| Transfer Line Temp. | 280 °C |

MS Conditions:

| Parameter | Value |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from the analysis of the prepared standards. The following table summarizes typical quantitative data expected for this type of analysis.

| Parameter | Expected Value |

| Retention Time | ~ 8.5 minutes (on a DB-5ms column with the specified method) |

| Quantifier Ion (m/z) | 58 |

| Qualifier Ions (m/z) | 43, 85 |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

Note: LOD and LOQ values are estimates and will be dependent on the specific instrument and matrix used.

Mass Spectral Interpretation

The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. The molecular ion peak ([M]⁺) is expected at m/z 114. Key fragment ions are formed through alpha-cleavage and McLafferty rearrangement, common fragmentation pathways for aldehydes.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a favorable fragmentation pathway. This can result in the loss of an ethyl radical (C₂H₅•) to form an ion at m/z 85, or the loss of a propyl radical (C₃H₇•) to form an ion at m/z 71.

-

McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the beta-bond. This results in the formation of a neutral alkene and a characteristic enol radical cation. For this compound, this rearrangement can lead to the prominent ion at m/z 58.

-

Other Fragments: The base peak is often observed at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺), resulting from further fragmentation.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2,3-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentanal is a branched-chain aldehyde with the chemical formula C₇H₁₄O. Its structure contains two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). This chiral aldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and stereochemical analysis of such molecules. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with comprehensive protocols for sample preparation and data acquisition.

Data Presentation

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound. Due to the presence of diastereomers, the ¹H NMR spectrum exhibits distinct signals for each stereoisomer.

Table 1: ¹H NMR Spectral Data for this compound Diastereomers in CDCl₃

| Assignment (Proton) | Chemical Shift (δ) ppm (Diastereomer 1) | Chemical Shift (δ) ppm (Diastereomer 2) | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CHO) | 9.687 | 9.659 | Doublet (d) | 2.0 |

| H-2 | 2.36 | 2.30 | Multiplet (m) | - |

| H-3 | 1.93 | 1.83 | Multiplet (m) | - |

| H-4 (CH₂) | 1.41 - 1.22 | 1.41 - 1.22 | Multiplet (m) | - |

| C2-CH₃ | 1.047 | 0.98 | - | - |

| C3-CH₃ | 1.00 | 0.837 | - | - |

| H-5 (CH₃) | 0.931 | 0.905 | - | - |

Data sourced from publicly available spectra. Actual values may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Assignment (Carbon) | Predicted Chemical Shift (δ) ppm |

| C-1 (CHO) | 190 - 205 |

| C-2 | 45 - 60 |

| C-3 | 35 - 50 |

| C-4 (CH₂) | 20 - 35 |

| C-5 (CH₃) | 10 - 20 |

| C2-CH₃ | 10 - 20 |

| C3-CH₃ | 10 - 20 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures. Experimental verification is recommended.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

This compound sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter) and cap

-

Pasteur pipette and bulb

-

Glass wool

-

Vortex mixer

-

Fume hood

Procedure:

-

Weighing the Sample: In a clean, dry vial, accurately weigh the required amount of this compound.

-

Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial containing the sample.

-

Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.

-

Filtration: Place a small plug of glass wool into the constricted part of a Pasteur pipette.

-

Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution into a clean, dry NMR tube. This will remove any particulate matter that could affect the spectral quality.

-

Capping: Securely place a cap on the NMR tube.

-

Labeling: Label the NMR tube clearly with the sample identification.

NMR Data Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm

-

Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 5-6 ppm)

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 240 ppm

-

Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 100-120 ppm)

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

Application Notes and Protocols: Interpreting the NMR Spectrum of 2,3-Dimethylpentanal Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. This document provides a detailed guide to interpreting the ¹H and ¹³C NMR spectra of the diastereomers of 2,3-dimethylpentanal. It outlines the theoretical basis for spectral differences between the syn and anti diastereomers, provides experimental protocols for sample preparation and data acquisition, and presents available spectral data for a mixture of these diastereomers.

Introduction

This compound is a chiral aldehyde possessing two stereocenters at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the syn (2R,3S and 2S,3R) and anti (2R,3R and 2S,3S) isomers. Diastereomers have distinct physical properties and, importantly, can be distinguished by NMR spectroscopy due to their different three-dimensional arrangements, which result in unique chemical environments for their nuclei.

The ability to differentiate and quantify these diastereomers is crucial in various fields, including asymmetric synthesis, reaction mechanism studies, and the development of stereochemically pure pharmaceuticals.

Theoretical Principles of Diastereomer Differentiation by NMR

The primary NMR parameters used to distinguish between the syn and anti diastereomers of this compound are the vicinal coupling constants (³J) and chemical shifts (δ).

Vicinal Coupling Constants (³J)

The magnitude of the three-bond coupling constant between the protons on C2 and C3 (H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. The syn and anti diastereomers favor different rotameric conformations around the C2-C3 bond, leading to distinct average dihedral angles and, consequently, different ³J(H2,H3) values.

-

Anti Diastereomer: In the most stable staggered conformation of the anti isomer, the H2 and H3 protons are often in an anti-periplanar arrangement (dihedral angle ≈ 180°), which results in a larger coupling constant (typically 8-12 Hz).

-

Syn Diastereomer: In the most stable staggered conformations of the syn isomer, the H2 and H3 protons are typically in a gauche relationship (dihedral angle ≈ 60°), leading to a smaller coupling constant (typically 2-5 Hz).

Chemical Shifts (δ)

The different spatial arrangements of the substituents in the syn and anti diastereomers can lead to subtle but measurable differences in the chemical shifts of both protons and carbons. These differences arise from variations in steric compression and anisotropic effects. For instance, the aldehydic proton and the methyl groups at C2 and C3 are expected to exhibit slightly different chemical shifts in the two diastereomers.

Experimental Protocols